molecular formula C13H17BrO4 B8521809 Ethyl 4-(3-bromopropoxy)mandelate

Ethyl 4-(3-bromopropoxy)mandelate

Cat. No. B8521809
M. Wt: 317.17 g/mol
InChI Key: APKCSARWUCFEEN-UHFFFAOYSA-N
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Patent
US06008237

Procedure details

A solution of ethyl 4-hydroxymandelate (19.6 g, 0.1 mol), 1,3-dibromopropane (60.75 g, 0.3 mol) and cesium carbonate (35.75 g, 0.11 mol) in dry DMF (200 mL) was stirred at room temperature overnight. The reaction mixture was partitioned between ethyl acetate and 1.0 N HCl. The organic layer was washed twice with water, once with brine and then dried over sodium sulfate. The organic layer was then filtered and the solvent remove in vacuo. The resulting oil was chromatographed on silica gel, using a gradient of 100% hexane to methylene chloride/hexane (2:1) to yield the titled compound.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
60.75 g
Type
reactant
Reaction Step One
Quantity
35.75 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]([OH:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:3]=1.[Br:15][CH2:16][CH2:17][CH2:18]Br.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[Br:15][CH2:16][CH2:17][CH2:18][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([OH:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:13][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
OC1=CC=C(C(C(=O)OCC)O)C=C1
Name
Quantity
60.75 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
35.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and 1.0 N HCl
WASH
Type
WASH
Details
The organic layer was washed twice with water, once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent remove in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC1=CC=C(C(C(=O)OCC)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.